molecular formula C20H34O3 B1150828 Imbricatolic Acid CAS No. 6832-60-6

Imbricatolic Acid

Cat. No.: B1150828
CAS No.: 6832-60-6
M. Wt: 322.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imbricatolic acid can be synthesized through microbial transformation. For instance, the transformation of this compound by Aspergillus niger results in the formation of 1α-hydroxythis compound . Similarly, Rhizopus nigricans can transform this compound into 15-hydroxy-8,17-epoxylabdan-19-oic acid .

Industrial Production Methods: The industrial production of this compound involves the extraction from the resin of Araucaria araucana. The resin is processed and purified to isolate this compound, which is then recrystallized as colorless crystals with a melting point of 102-105°C .

Chemical Reactions Analysis

Properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKLZRKJJQJLD-BEUFEYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imbricatolic Acid
Reactant of Route 2
Imbricatolic Acid
Reactant of Route 3
Reactant of Route 3
Imbricatolic Acid
Reactant of Route 4
Imbricatolic Acid
Reactant of Route 5
Imbricatolic Acid
Reactant of Route 6
Imbricatolic Acid
Customer
Q & A

Q1: What are the primary biological activities of Imbricatolic acid?

A1: this compound exhibits promising antiproliferative and cell cycle inhibitory effects. Research suggests that it induces the upregulation of cyclin-dependent kinase inhibitors, leading to cell cycle arrest in the G1 phase [, ]. Additionally, studies have explored its potential as a protein tyrosine phosphatase-1B inhibitor [], which could have implications for treating diseases like type 2 diabetes and obesity.

Q2: How does this compound affect cell cycle progression?

A2: Studies using p53-null CaLu-6 cells revealed that this compound triggers the accumulation of cyclin-dependent kinase inhibitors, specifically in the G1 phase of the cell cycle. This accumulation leads to the degradation of cyclins A, D1, and E1, effectively preventing cell cycle progression [, ]. Interestingly, this effect doesn't seem to induce significant apoptosis.

Q3: What is the chemical structure of this compound?

A3: this compound is a labdane diterpene. While its exact molecular formula and weight weren't explicitly provided in the abstracts, its structure can be found in the cited research [, , ]. Spectroscopic methods like NMR and mass spectrometry are commonly used for its structural characterization [, ].

Q4: Can the structure of this compound be modified to enhance its activity?

A4: Yes, researchers have successfully synthesized novel this compound analogues. For instance, inserting N-substituted piperazine at the C-15/C-19 positions resulted in derivatives with enhanced glucose uptake stimulation in L6 skeletal muscle cells []. Additionally, creating dimeric diterpenes using esters, ethers, and triazole rings as linkers led to compounds with varying antiproliferative effects on different tumor cell lines [].

Q5: Are there any studies investigating the combination of this compound with other compounds?

A5: Researchers have explored the effects of combining this compound with other compounds to enhance its activity. One study investigated the topical anti-inflammatory activity of hybrid molecules created by combining this compound with synthetic anti-inflammatory agents like ibuprofen and naproxen []. These hybrid molecules exhibited promising anti-inflammatory effects in both arachidonic acid (AA) and 12-O-tetradecanoyl phorbol 13-acetate (TPA) induced ear edema assays in mice.

Q6: What are the sources of this compound?

A6: this compound is found in the resins of Cupressus species []. It has been successfully isolated from the methanolic extract of fresh ripe berries of Juniperus communis (Cupressaceae) [, ] and aerial parts of Juniperus phoenicea [].

Q7: Has the metabolic fate of this compound been investigated?

A7: While the provided abstracts didn't delve into the detailed pharmacokinetics of this compound, one study explored its biotransformation by Aspergillus niger and Rhizopus nigricans cultures []. These fungal cultures modified this compound, yielding derivatives like 1α-hydroxythis compound and 15-hydroxy-8,17-epoxylabdan-19-oic acid. These findings suggest potential metabolic pathways and highlight the possibility of microbial transformation influencing the compound's activity in vivo.

Q8: What are the potential applications of this compound based on current research?

A8: Based on the available research, this compound shows promise in several areas:

  • Cancer Treatment: Its antiproliferative effects on various cancer cell lines [, ] suggest potential as an anticancer agent.
  • Type 2 Diabetes Management: Its potential as a protein tyrosine phosphatase-1B inhibitor [] could lead to new therapeutic strategies for managing type 2 diabetes and related metabolic disorders.
  • Anti-Inflammatory Therapies: Combining this compound with synthetic anti-inflammatory agents shows promise for developing more effective topical anti-inflammatory treatments [].
  • Alzheimer’s Disease Treatment: Research suggests that this compound may play a role in modulating the Aβ-peptide-aggregation pathway, making it a potential candidate for Alzheimer's disease treatment [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.